![molecular formula C8H10N4O B2593948 1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one CAS No. 1342880-53-8](/img/structure/B2593948.png)
1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one
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Overview
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine family . Compounds in this family have been used as intermediates in the synthesis of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via aromatic nucleophilic substitution .
Scientific Research Applications
- Research indicates that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit potential anticancer properties. These compounds have been investigated for their ability to inhibit cancer cell growth and induce apoptosis. Further studies are needed to explore their specific mechanisms of action and potential clinical applications .
- The compound has demonstrated antimicrobial activity against bacteria and fungi. It could be explored as a novel antimicrobial agent, contributing to the fight against drug-resistant pathogens .
- Some derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown analgesic and anti-inflammatory effects. These properties make them interesting candidates for pain management and inflammation-related conditions .
- Compounds with a triazolothiadiazine scaffold may possess antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been investigated as enzyme inhibitors. They exhibit inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These findings suggest potential therapeutic applications in enzyme-related disorders .
- Preliminary studies have explored the antitubercular potential of triazolothiadiazine derivatives. These compounds could contribute to the development of new drugs for tuberculosis treatment .
Anticancer Activity
Antimicrobial Effects
Analgesic and Anti-Inflammatory Properties
Antioxidant Potential
Enzyme Inhibition
Antitubercular Activity
Future Directions
properties
IUPAC Name |
1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-2-8(13)11-3-4-12-6-9-10-7(12)5-11/h2,6H,1,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBNMQVTAJLEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN2C=NN=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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